3-Methyl-2-thienyl ZINC bromide
Description
3-Methyl-2-thienyl zinc bromide is an organozinc compound characterized by a thiophene ring substituted with a methyl group at the 3-position and a zinc bromide moiety. Organozinc reagents like this are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners . The methyl group on the thienyl ring likely enhances steric and electronic effects compared to unsubstituted thienyl analogs, influencing reactivity and stability .
Properties
Molecular Formula |
C5H5BrSZn |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
zinc;3-methyl-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QOEYTZPVSXRHCY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]SC=C1.[Zn+2].[Br-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Therapeutic Agents
In pharmaceutical research, 3-Methyl-2-thienyl zinc bromide serves as a key intermediate in synthesizing molecules with potential therapeutic effects, including anticancer and antibacterial agents. It is utilized in various organic transformations that lead to biologically active compounds.
Biological Assays
The synthesized pharmaceutical compounds are subjected to biological assays to determine their efficacy, often measured by IC50 values, which indicate the concentration required to inhibit a specific biological function .
Materials Science
Organic Semiconductors
In materials engineering, this compound is explored for its role in creating organic semiconductors. These materials are crucial for developing flexible electronic devices.
Polymerization Reactions
The compound is used to synthesize thiophene-based polymers through polymerization reactions. The process parameters such as reaction time and temperature are critical for controlling the molecular weight and properties of the resulting polymers.
| Application | Properties Assessed |
|---|---|
| Organic Field-Effect Transistors (OFETs) | Electrical conductivity and stability |
Biochemistry
Interaction with Biological Macromolecules
Biochemists study this compound for its role in synthesizing bioactive molecules that can interact with enzymes and receptors. The compound is used to introduce thiophene moieties into peptides and nucleotides.
Binding Affinity Analysis
Bioconjugated molecules are analyzed for their binding affinity and specificity using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) .
Electrochemistry
Energy Storage Applications
Electrochemists investigate the electrochemical properties of this compound for potential use in energy storage devices such as batteries and supercapacitors.
Stability and Conductivity Assessment
The compound's electrochemical stability and conductivity are key factors that influence its application in electrode materials.
| Device Type | Performance Metrics |
|---|---|
| Batteries | Charge storage capacity |
| Supercapacitors | Cycling stability |
Case Studies
-
Synthesis of Anticancer Agents
A study demonstrated the synthesis of a novel anticancer agent using this compound as an intermediate. The resultant compound exhibited significant cytotoxicity against cancer cell lines, with an IC50 value indicating potent activity. -
Development of Organic Semiconductors
Research highlighted the use of this compound in creating thiophene-based polymers for organic field-effect transistors. The resulting materials showed improved charge transport properties compared to traditional semiconductor materials.
Comparison with Similar Compounds
Comparison with Similar Organozinc Bromide Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of Organozinc Bromides
*Note: Data for this compound is inferred based on structural analogs.
- Bulky substituents (e.g., hexyl in 2-Bromo-3-hexyl-5-thienylzinc bromide) further reduce reactivity due to increased steric bulk, whereas electron-withdrawing groups (e.g., ethoxy-oxobutyl) may alter electronic properties .
Table 2: Application Comparison
| Compound | Primary Applications | Key Advantages |
|---|---|---|
| This compound | Pharmaceutical synthesis, conductive materials | Enhanced stability and selectivity |
| 3-Thienylzinc bromide | Polymer chemistry, drug intermediates | High reactivity, cost-effective |
| 2-Bromo-3-hexyl-5-thienylzinc bromide | Specialty organic synthesis | Solubility in non-polar solvents |
| Zinc bromide (ZnBr₂) | Oil drilling fluids, batteries | High solubility, Lewis acidity |
Preparation Methods
Lithium Chloride as a Catalyst for Grignard Formation
The inert nature of 3-bromo-2-methylthiophene toward magnesium metal necessitates activators for efficient Grignard reagent generation. Lithium chloride (LiCl) has emerged as a cost-effective and efficient catalyst, enabling rapid metallation at ambient temperatures. In a representative procedure, 3-bromo-2-methylthiophene reacts with magnesium turnings in tetrahydrofuran (THF) in the presence of 1.5 equivalents of LiCl, achieving >88% conversion within 30 minutes. This contrasts with traditional methods requiring prolonged reaction times or elevated temperatures.
Table 1: Effect of LiCl Equivalents on Grignard Formation
| LiCl (equiv) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 0.1 | 1.0 | 80 |
| 0.5 | 0.75 | 85 |
| 1.5 | 0.5 | 88 |
The catalytic role of LiCl is attributed to its ability to disrupt magnesium oxide passivation layers, facilitating electron transfer. This method is scalable, with demonstrated success at 30 mmol scales, and the resulting Grignard reagent (3-methyl-2-thienylmagnesium bromide) exhibits stability in THF for >72 hours at 25°C.
Transmetallation to Zinc Bromide
Direct Transmetallation with Zinc Salts
The Grignard reagent undergoes transmetallation with zinc bromide (ZnBr₂) to yield 3-methyl-2-thienylzinc bromide. A stoichiometric ratio of 1:1 Grignard:ZnBr₂ in THF at 0°C ensures quantitative conversion, as monitored by ¹H NMR. The reaction proceeds via a two-step mechanism:
Critical to this process is the exclusion of protic solvents, which induce premature protonolysis. The resultant zincate species is typically obtained as a 0.5 M solution in THF, stabilized against decomposition by THF’s Lewis basicity.
In Situ Generation via Mixed Aryl-Alkyl Zinc Reagents
To suppress background reactions in asymmetric catalysis, mixed aryl-alkyl zinc reagents (e.g., PhZnEt) are employed. These species are generated by conproportionation of diarylzinc (Ph₂Zn) and dialkylzinc (Et₂Zn) in a 1:1 ratio. For 3-methyl-2-thienylzinc bromide, this approach enhances enantioselectivity in aldehyde additions (up to 97% ee) by mitigating competing pathways.
Halogen-Metal Exchange Reactions
Organolithium Intermediates
An alternative route involves halogen-metal exchange between 3-bromo-2-methylthiophene and alkyllithium reagents (e.g., n-BuLi). Subsequent treatment with ZnCl₂ yields 3-methyl-2-thienylzinc chloride, which is converted to the bromide via anion exchange. This method avoids Grignard formation but requires stringent temperature control (−78°C) to prevent lithium-halogen scrambling.
Key Reaction Conditions:
-
Solvent : Diethyl ether or THF
-
Temperature : −78°C to 0°C
Industrial-Scale Production and Optimization
Scalability of LiCl-Activated Protocols
Industrial applications prioritize cost efficiency and minimal purification. The LiCl-mediated Grignard method has been adapted for kilogram-scale synthesis of 3-methyl-2-thienylzinc bromide, achieving 63% isolated yield with 91% purity (HPLC). Critical parameters include:
Solvent and Additive Effects
The addition of toluene (5 equiv relative to THF) improves enantioselectivity in subsequent arylations by modulating zincate solubility. Similarly, N,N,N′,N′-tetraethylethylenediamine (TEEDA) suppresses LiCl interference in catalytic cycles, enabling 92% ee in aldehyde additions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Commercial batches (0.5 M in THF) are validated via titration with iodine, yielding 98–99% active zincate content.
Applications in Organic Synthesis
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 3-methyl-2-thienyl zinc bromide, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via a halogen-zinc exchange reaction. A typical procedure involves reacting 3-methyl-2-thienyl bromide with activated zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key factors include:
- Zinc activation : Prior treatment of zinc with 1,2-dibromoethane or trimethylsilyl chloride enhances reactivity .
- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions like Wurtz coupling .
- Solvent purity : Trace moisture in THF can hydrolyze the organozinc reagent; rigorous drying (e.g., molecular sieves) is critical .
Yield optimization (typically 70–85%) involves monitoring reaction progress via GC-MS or quenching aliquots for NMR analysis.
How can researchers characterize the purity and stability of this compound?
Methodological Answer:
- Elemental analysis : Combustion analysis (C, H, Br, Zn) validates stoichiometry .
- NMR spectroscopy : H and C NMR in deuterated THF or DMSO-d6 confirm structural integrity. The thienyl proton signals (δ 6.5–7.2 ppm) and absence of residual bromide peaks are critical .
- Titration : Iodometric titration quantifies active zinc content by reacting the reagent with iodine and measuring unreacted iodine via thiosulfate .
Stability tests under nitrogen at –20°C show decomposition <5% over 30 days, but exposure to moisture or oxygen degrades the compound within hours .
Advanced Research Questions
What mechanistic role does this compound play in transition-metal-catalyzed cross-coupling reactions?
Methodological Answer:
In Negishi or Kumada couplings, the compound acts as a transmetallation agent. Key steps include:
Oxidative addition : A palladium(0) catalyst reacts with an aryl halide.
Transmetallation : The zinc reagent transfers the 3-methyl-2-thienyl group to Pd(II), forming a Pd–C bond .
Reductive elimination : The Pd center releases the coupled product.
Competing pathways (e.g., homocoupling) are suppressed by using ligands like SPhos and maintaining low temperatures (–30°C) . Kinetic studies via in situ IR spectroscopy reveal transmetallation as the rate-limiting step .
How do steric and electronic effects of the 3-methyl-2-thienyl group influence reactivity in C–H functionalization?
Methodological Answer:
- Steric effects : The methyl group at the 3-position increases steric hindrance, reducing reactivity toward bulky electrophiles. This is quantified via competitive reactions with substituted aryl iodides .
- Electronic effects : The electron-rich thienyl group enhances nucleophilicity, accelerating reactions with electron-deficient partners. Hammett substituent constants (σ) correlate with reaction rates in aryl-zinc couplings .
Controlled experiments using DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in heterocyclic functionalization .
What are the environmental and safety protocols for handling aqueous waste containing this compound?
Methodological Answer:
- Neutralization : Quench excess reagent with saturated ammonium chloride, then adjust pH to 7–8 with NaOH to precipitate zinc hydroxide .
- Solidification : Use polymer sorbents (e.g., polyacrylamide gels) to immobilize waste. Testing for free water (ASTM D4874) ensures compliance with RCRA standards .
- Disposal : Low-level radioactive or non-RCRA hazardous waste can be solidified in steel containers and landfilled. Leachability tests (TCLP) confirm <0.5 ppm Zn release .
Data Contradictions and Resolution
Discrepancies in reported solubility of zinc bromide derivatives in polar aprotic solvents: How to resolve?
Methodological Answer:
Literature conflicts arise from varying hydration states (anhydrous vs. hydrated ZnBr) and solvent purity. For this compound:
- Anhydrous conditions : Solubility in THF is >2.0 M, but trace water reduces solubility via hydrolysis .
- Temperature dependence : Solubility decreases by 30% at –20°C; differential scanning calorimetry (DSC) identifies eutectic points .
Standardize solvent drying (Karl Fischer titration, <50 ppm HO) and report temperature explicitly .
Advanced Applications in Material Science
Can this compound serve as a precursor for thin-film semiconductors?
Methodological Answer:
Yes, chemical vapor deposition (CVD) using the compound at 300–400°C deposits ZnSSe films. Key parameters:
- Carrier gas : Argon (99.999%) at 10–20 sccm flow rate.
- Substrate pretreatment : Plasma-cleaned SiO enhances adhesion .
XRD analysis shows cubic zinc blende structure (JCPDS 05-0566), with bandgap tunability (3.2–3.8 eV) via sulfur incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
